2-(4-Methylpiperazin-1-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and condensation processes. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, demonstrating the versatility of methylpiperazine in organic synthesis (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
Structural characterization of analgesic isothiazolopyridines of Mannich base type, including compounds with a 4-methylpiperazin-1-yl moiety, was determined through X-ray analysis. This highlights the importance of crystal and molecular structure determination in understanding the interactions and conformations that contribute to the biological activity of these compounds (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
The chemical reactivity of methylpiperazine derivatives includes their participation in Mannich reactions to form bases and their ability to undergo various other chemical transformations, reflecting their versatility in synthetic chemistry. For example, the synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol involves condensation and subsequent reactions with different amines (Yıldız Uygun Cebeci, 2023).
Scientific Research Applications
Synthesis and Characterization
Synthesis and Anticancer Activity : Thiophene-2-carboxaldehyde derivatives, including compounds similar to 2-(4-Methylpiperazin-1-yl)ethanethioamide, have been synthesized and characterized. These compounds exhibit good antibacterial, antifungal activity, and are less toxic in nature. Their binding characteristics and pharmacokinetic mechanism were confirmed through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Pharmaceutical Synthesis : Various derivatives have been synthesized for pharmaceutical purposes, such as potential inhibitors of enzymes like 15-lipoxygenase (Asghari et al., 2016).
Medical Imaging Applications
- Positron Emission Tomography (PET) Imaging : Derivatives of 2-(4-Methylpiperazin-1-yl)ethanethioamide have been used in PET imaging for identifying and monitoring neuroinflammation. A specific compound, [11C]CPPC, has been developed as a PET radiotracer, which is specific for CSF1R, a microglia-specific marker. This compound helps in the noninvasive imaging of reactive microglia and disease-associated microglia in various neuropsychiatric disorders (Horti et al., 2019).
Anticancer Research
- Cancer Treatment : Derivatives of 2-(4-Methylpiperazin-1-yl)ethanethioamide have shown potential in cancer treatment. For example, certain Mannich bases and their copper (II) complexes synthesized using these derivatives have been evaluated for their anti-cancer activity, showing promise as potential anti-cancer agents (Padusha & Shareef, 2014).
Neurological Applications
Neuropsychiatric Disorders : Some compounds synthesized from derivatives of 2-(4-Methylpiperazin-1-yl)ethanethioamide have demonstrated potent antipsychotic activity, suggesting their potential use in treating neuropsychiatric disorders (Kohara et al., 2002).
Memory and Learning Improvement : Certain derivatives have shown to improve memory and learning in experimental settings, suggesting potential applications in cognitive enhancement (Zhang, 2012).
Drug Development
Drug Synthesis and Design : 2-(4-Methylpiperazin-1-yl)ethanethioamide derivatives have been utilized in the synthesis of various pharmaceutical compounds, indicating their importance in drug development processes (Koroleva et al., 2011).
Glucosidase Inhibitors with Antioxidant Activity : Benzimidazole derivatives containing 2-(4-Methylpiperazin-1-yl)ethanethioamide have been synthesized and shown to possess glucosidase inhibitory and antioxidant activities, indicating potential for diabetes treatment and oxidative stress management (Özil et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUKVYOVJQGSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640757 |
Source
|
Record name | (4-Methylpiperazin-1-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)ethanethioamide | |
CAS RN |
164926-91-4 |
Source
|
Record name | (4-Methylpiperazin-1-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)ethanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.